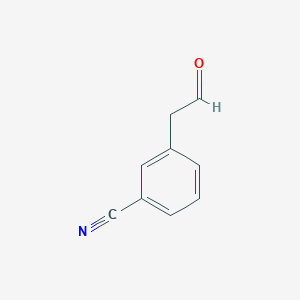

3-(2-氧代乙基)苯甲腈

描述

3-(2-Oxoethyl)benzonitrile , also known as 2-(Benzonitrile)acetaldehyde , is an organic compound with the chemical formula C₉H₇NO. It combines a benzene ring, a nitrile group, and an acetaldehyde moiety. The compound exhibits interesting reactivity due to its functional groups.

Synthesis Analysis

The synthesis of 3-(2-Oxoethyl)benzonitrile involves various methods, including Knoevenagel condensation . In this reaction, benzaldehyde (or its derivatives) reacts with malononitrile or ethyl cyanoacetate in the presence of a base (such as sodium ethoxide) to yield the desired product. The condensation occurs at the α-carbon of the aldehyde, leading to the formation of the nitrile group.

Molecular Structure Analysis

The molecular structure of 3-(2-Oxoethyl)benzonitrile consists of the following components:

- A benzene ring (aromatic system)

- An acetaldehyde group (CH₃CHO)

- A nitrile group (CN)

The compound’s planar geometry arises from the conjugation between the aromatic ring and the nitrile group.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, 3-(2-Oxoethyl)benzonitrile can undergo hydrolysis to yield benzoic acid and acetaldehyde.

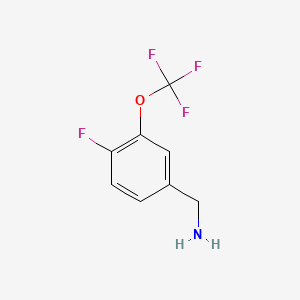

- Reduction : Reduction with hydrogen gas and a catalyst can convert the nitrile group to the corresponding primary amine.

- Substitution Reactions : The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 60-70°C

- Boiling Point : Around 250-260°C

- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.

- Odor : Aromatic, reminiscent of benzaldehyde.

科学研究应用

太阳能电池应用

苯甲腈衍生物,包括3-(2-氧代乙基)苯甲腈,在太阳能领域显示出应用前景。例如,Latini等人(2014)的研究展示了苯甲腈作为染料敏化太阳能电池(DSSC)电解质溶剂的有益效果。在这些太阳能电池中使用苯甲腈确保了长期稳定性和令人满意的效率,标志着向经济可行且稳定的太阳能设备迈出了重要一步。

催化和化学反应

苯甲腈化合物在催化和各种化学反应中也很重要。 Wali等人(1998) 的研究探讨了苯甲酸甲酯在蒙脱石K10粘土上与NH3的反应,生成苯甲腈作为产物。这项研究突出了苯甲腈化合物在催化涉及芳香族和脂肪族酯的反应中的潜力。

缓蚀

在材料科学领域,特别是缓蚀领域,苯甲腈衍生物已显示出有效性。 Chaouiki等人(2018) 合成了苯甲腈衍生物,并评估了它们作为低碳钢缓蚀剂的性能。他们的研究表明,这些化合物是优异的缓蚀剂,表明它们在保护金属免受腐蚀性环境侵害方面具有潜在应用。

光催化还原

苯甲腈衍生物因其在光催化还原中的作用而受到研究。 Imamura等人(2013) 研究了负载钯的二氧化钛(IV)光催化还原苯甲腈生成苄胺。这项研究有助于理解光催化过程及其在化学合成中的应用。

环境应用

苯甲腈化合物的环境降解也一直是研究课题。 Harper(1977) 研究了苯甲腈的真菌降解,揭示了其通过使用苯甲腈作为唯一碳源和氮源的真菌的生物降解途径。这项研究对于了解苯甲腈化合物的环境影响和生物降解至关重要。

安全和危害

- Toxicity : 3-(2-Oxoethyl)benzonitrile is toxic if ingested, inhaled, or absorbed through the skin.

- Irritant : It can irritate the eyes, skin, and respiratory tract.

- Flammability : The compound is flammable; handle with care.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

未来方向

Research on 3-(2-Oxoethyl)benzonitrile should explore:

- Biological Activity : Investigate its potential as a drug lead or bioactive compound.

- Derivatives : Synthesize derivatives with modified functional groups for improved properties.

- Reaction Mechanisms : Further elucidate its reactivity and mechanisms.

属性

IUPAC Name |

3-(2-oxoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIBSBJYAKITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591415 | |

| Record name | 3-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxoethyl)benzonitrile | |

CAS RN |

109346-98-7 | |

| Record name | 3-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

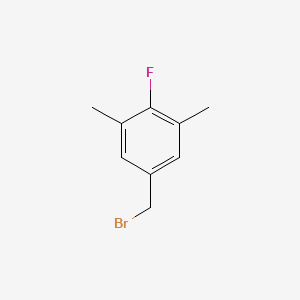

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)